molecular formula C11H12O3 B13807055 4-(3-Oxopropyl)phenyl acetate CAS No. 91143-05-4

4-(3-Oxopropyl)phenyl acetate

Cat. No.: B13807055
CAS No.: 91143-05-4
M. Wt: 192.21 g/mol
InChI Key: WENULEHSFGYALU-UHFFFAOYSA-N
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Description

4-(3-Oxopropyl)phenyl acetate is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with a 3-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxopropyl)phenyl acetate can be achieved through several methods. One common approach involves the esterification of 4-(3-oxopropyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a key consideration to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopropyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Oxopropyl)phenyl acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxopropyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The oxopropyl group can form hydrogen bonds or other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-oxopropyl)phenyl acetate
  • 4-(3-Oxopropyl)-5-pyrazolone derivatives
  • 1-(3,4-Dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one

Uniqueness

4-(3-Oxopropyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(3-oxopropyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENULEHSFGYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657664
Record name 4-(3-Oxopropyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91143-05-4
Record name 4-(3-Oxopropyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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